Ethyl 3-amino-7-bromoquinoline-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-7-bromoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVUBKBFDPSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719243 | |
| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260807-99-5 | |
| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-7-bromoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a quinoline derivative of interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and the functionalization at the 2, 3, and 7 positions offers a versatile platform for the development of novel molecular entities. This document outlines a plausible synthetic route, detailed experimental protocols, and the expected analytical data for the title compound.
Synthesis
The synthesis of this compound can be achieved in a two-step process. The first step involves the formation of the quinoline core to yield 3-amino-7-bromoquinoline-2-carboxylic acid, followed by an esterification reaction to obtain the final ethyl ester.
Step 1: Synthesis of 3-Amino-7-bromoquinoline-2-carboxylic acid
A common and effective method for the synthesis of the quinoline ring system is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] In this case, 2-amino-4-bromobenzaldehyde would be reacted with a suitable three-carbon building block that can provide the C2-carboxylic acid and C3-amino functionalities. A variation of this approach involves the reaction of 2-amino-4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by hydrolysis of the resulting nitrile and ester.
Step 2: Esterification of 3-Amino-7-bromoquinoline-2-carboxylic acid
The carboxylic acid can be converted to the corresponding ethyl ester via standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4]
Experimental Protocols
Synthesis of 3-Amino-7-bromoquinoline-2-carboxylic acid
A plausible experimental protocol is as follows:
-
To a solution of 2-amino-4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of a base like piperidine or sodium ethoxide.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the intermediate product is precipitated by the addition of water.
-
The crude intermediate is then subjected to hydrolysis by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to convert the nitrile and ester groups to the carboxylic acid and amino group, respectively.
-
After hydrolysis, the solution is neutralized with an acid (if a basic hydrolysis was performed) or a base (if an acidic hydrolysis was performed) to precipitate the 3-amino-7-bromoquinoline-2-carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound
A general protocol for the esterification is as follows:
-
Suspend 3-amino-7-bromoquinoline-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on its structure and data from analogous compounds.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 295.13 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Table 2: Hypothesized ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H-4 |
| ~7.8 | d | 1H | H-5 |
| ~7.6 | dd | 1H | H-6 |
| ~7.9 | d | 1H | H-8 |
| ~5.5 | br s | 2H | -NH₂ |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Note: Chemical shifts are estimations and may vary based on solvent and experimental conditions. Coupling constants would need to be determined from the actual spectrum.
Table 3: Hypothesized ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~148 | C-8a |
| ~145 | C-3 |
| ~138 | C-4 |
| ~130 | C-6 |
| ~128 | C-5 |
| ~125 | C-4a |
| ~122 | C-7 |
| ~120 | C-8 |
| ~118 | C-2 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: These are predicted chemical shifts based on known quinoline derivatives and substituent effects.[5][6]
Table 4: Hypothesized Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching |
| ~1720 | Strong | C=O stretching (ester) |
| 1620-1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~800 | Strong | C-Br stretching |
Note: IR absorption bands are characteristic of the functional groups present in the molecule.[7][8][9][10]
Table 5: Hypothesized Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 294/296 | [M]⁺ molecular ion peak (characteristic isotopic pattern for Bromine) |
| 249/251 | [M - OCH₂CH₃]⁺ |
| 221/223 | [M - COOCH₂CH₃]⁺ |
Note: The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[11][12][13][14]
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edu.rsc.org [edu.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quinoline, 3-bromo- [webbook.nist.gov]
Spectroscopic and Synthetic Profile of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 3-amino-7-bromoquinoline-2-carboxylate, with the CAS Number 1260807-99-5, is a substituted quinoline derivative. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the amino and bromo substituents on the quinoline ring, along with the ethyl ester group, suggests its potential as a versatile building block for the synthesis of more complex molecules with therapeutic interest. This technical guide provides a summary of its key chemical identifiers and predicted spectroscopic data based on the analysis of structurally related compounds. A plausible synthetic route and a general workflow for its characterization are also presented.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 295.13 g/mol | [1] |
| CAS Number | 1260807-99-5 | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2-8.4 | s | 1H | H4 |
| ~8.0-8.2 | d | 1H | H5 |
| ~7.8-8.0 | d | 1H | H8 |
| ~7.5-7.7 | dd | 1H | H6 |
| ~5.5-6.5 | br s | 2H | -NH₂ |
| 4.3-4.5 | q | 2H | -OCH₂CH₃ |
| 1.3-1.5 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-168 | C=O (ester) |
| ~145-148 | C2 |
| ~140-143 | C8a |
| ~135-138 | C7 |
| ~130-133 | C4 |
| ~128-130 | C5 |
| ~125-128 | C6 |
| ~120-123 | C8 |
| ~118-120 | C4a |
| ~110-115 | C3 |
| ~60-62 | -OCH₂CH₃ |
| ~14-16 | -OCH₂CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450-3300 | N-H stretch (amino group) |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1720-1700 | C=O stretch (ester) |
| 1620-1580 | C=C stretch (aromatic) |
| 1250-1200 | C-O stretch (ester) |
| ~800 | C-Br stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 294/296 | [M]⁺ molecular ion peak (presence of Br isotope) |
| 249/251 | [M - OCH₂CH₃]⁺ |
| 221/223 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process starting from commercially available precursors. A common method for constructing the quinoline ring is the Friedländer annulation.
Step 1: Synthesis of 2-amino-4-bromobenzaldehyde. This intermediate can be prepared from 4-bromo-2-nitrotoluene through oxidation of the methyl group to an aldehyde, followed by reduction of the nitro group to an amine.
Step 2: Friedländer Annulation. The condensation of 2-amino-4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst (e.g., piperidine or sodium ethoxide) would yield the corresponding 3-acetyl-7-bromoquinolin-2-one.
Step 3: Conversion to the target molecule. The 3-acetyl group can be converted to a carboxylic acid via haloform reaction, followed by esterification with ethanol. The quinolin-2-one can be converted to the 2-chloroquinoline, and subsequent amination at the 3-position would lead to the final product.
Alternatively, a more direct approach could involve the reaction of 2-amino-4-bromobenzaldehyde with ethyl 2-cyanoacetate, which upon cyclization would form an aminoquinoline derivative.
Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
References
Physicochemical Properties of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the available physicochemical data for Ethyl 3-amino-7-bromoquinoline-2-carboxylate. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data for this compound remains largely unavailable. Vendor information confirms its existence and commercial availability, but detailed characterization data is not provided. This document summarizes the foundational information that has been identified and provides context through the analysis of structurally related compounds.
Core Compound Identification
A summary of the basic identification and supplier-provided data for this compound is presented in Table 1.
Table 1: Core Identification of this compound
| Property | Value | Source |
| CAS Number | 1260807-99-5 | BioOrganics[1] |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | BioOrganics[1] |
| Molecular Weight | 327.23 g/mol | BioOrganics[1] |
| Purity | >98% | BioOrganics[1] |
| Appearance | No Data Available | BioOrganics[1] |
| Storage Condition | No Data Available | BioOrganics[1] |
Experimental Data and Protocols
A thorough search for experimental data, including melting point, boiling point, solubility, and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound, did not yield any specific published results. Consequently, detailed experimental protocols for the characterization of this specific molecule cannot be provided at this time.
Data on Structurally Related Compounds
To provide a frame of reference, physicochemical and computational data for several structurally similar quinoline derivatives are presented. These compounds share the core quinoline scaffold and functional groups, offering potential insights into the expected properties of the target molecule.
Ethyl 7-bromoquinoline-2-carboxylate
This isomer lacks the 3-amino group. Its properties are summarized in Table 2.
Table 2: Physicochemical Data for Ethyl 7-bromoquinoline-2-carboxylate
| Property | Value | Source |
| CAS Number | 1196153-95-3 | ChemScene[2] |
| Molecular Formula | C₁₂H₁₀BrNO₂ | ChemScene[2] |
| Molecular Weight | 280.12 g/mol | ChemScene[2] |
| Purity | ≥98% | ChemScene[2] |
| Storage | 4°C | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[2] |
| LogP | 3.174 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Rotatable Bonds | 2 | ChemScene[2] |
Ethyl 2-aminoquinoline-3-carboxylate
This structural analog lacks the 7-bromo substituent. Its properties are detailed in Table 3.
Table 3: Physicochemical Data for Ethyl 2-aminoquinoline-3-carboxylate
| Property | Value | Source |
| CAS Number | 36926-83-7 | Kuujia.com[3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Kuujia.com[3] |
| Molecular Weight | 216.24 g/mol | Kuujia.com[3] |
| Boiling Point | 348.9℃ at 760 mmHg | Kuujia.com[3] |
| Density | 1.2±0.1 g/cm³ | Kuujia.com[3] |
| Topological Polar Surface Area (TPSA) | 65.2 Ų | Kuujia.com[3] |
| XLogP3 | 2.6 | Kuujia.com[3] |
| Hydrogen Bond Donor Count | 2 | Kuujia.com[3] |
| Hydrogen Bond Acceptor Count | 4 | Kuujia.com[3] |
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
This related compound features a hydroxyl group at the 4-position and lacks the 3-amino group. Its computed properties are listed in Table 4.
Table 4: Computed Physicochemical Properties for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
| Property | Value | Source |
| CAS Number | 179943-57-8 | PubChem[4] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | PubChem[4] |
| Molecular Weight | 296.12 g/mol | PubChem[4] |
| Monoisotopic Mass | 294.98441 Da | PubChem[4] |
| XLogP3 | 2.7 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | PubChem[4] |
Synthesis and Reactivity
Due to the absence of specific literature on the synthesis of this compound, a detailed experimental workflow cannot be provided. However, the synthesis of quinoline derivatives often involves cyclization reactions. For instance, the synthesis of some quinoline-3-carboxylate derivatives has been achieved through reactions of 4-hydroxy-2-oxo-1,2-dihydroquinolines with ethyl 2-cyano-3-phenylacrylates.[5]
A logical relationship for a generalized synthesis approach is depicted below.
Caption: Generalized synthetic logic for quinoline derivatives.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, research on a different class of quinoline derivatives, specifically pyrano[3,2-c]quinoline-3-carboxylates, has identified them as dual inhibitors of EGFR and HER-2, which are key components in cell proliferation signaling pathways.[5] This suggests that the quinoline scaffold can be a valuable pharmacophore in the design of kinase inhibitors.
A simplified representation of a generic kinase inhibitor signaling pathway is provided below.
Caption: Generic receptor tyrosine kinase inhibition pathway.
Conclusion
While this compound is a commercially available compound, its physicochemical properties have not been extensively characterized in publicly accessible literature. This guide provides the foundational identification of the molecule and offers context by presenting data on structurally related compounds. Further experimental investigation is required to fully elucidate the physicochemical profile of this compound. Researchers working with this molecule are encouraged to perform their own characterization and to publish their findings to contribute to the collective scientific knowledge.
References
- 1. BioOrganics [bioorganics.biz]
- 2. chemscene.com [chemscene.com]
- 3. 36926-83-7(Ethyl 2-aminoquinoline-3-carboxylate) | Kuujia.com [kuujia.com]
- 4. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
"CAS number and IUPAC name for Ethyl 3-amino-7-bromoquinoline-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in published literature, this document consolidates its known chemical identifiers and properties. Furthermore, it presents established experimental protocols for the synthesis of structurally related quinoline-2-carboxylates and discusses potential biological activities and signaling pathways based on the known behavior of similar aminoquinoline derivatives. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.
Chemical Identity and Properties
This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds. The presence of an amino group at the 3-position and a bromine atom at the 7-position, along with an ethyl carboxylate group at the 2-position, suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Alternate Name | 2-Quinolinecarboxylic acid, 3-amino-7-bromo-, ethyl ester | N/A |
| CAS Number | 1260807-99-5 | [1] |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 295.13 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents such as DMSO and methanol | N/A |
| Purity | Typically >95% (as supplied by commercial vendors) | N/A |
Synthesis and Characterization
Representative Experimental Protocol: Friedländer Synthesis of a Substituted Ethyl Quinoline-2-carboxylate
This protocol is a generalized procedure for the synthesis of a substituted ethyl quinoline-2-carboxylate and can be adapted for the synthesis of the title compound, likely starting from 2-amino-4-bromobenzaldehyde and ethyl 2-amino-3-oxobutanoate or a similar precursor.
Materials:
-
Substituted 2-aminobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the substituted 2-aminobenzaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Add ethyl acetoacetate to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl quinoline-2-carboxylate derivative.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents on the quinoline ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O of the ester, N-H of the amine).
Potential Biological Activity and Signaling Pathways
Although biological data for this compound is not currently published, the 4-aminoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous drugs with a wide range of biological activities.[2][3][4][5] Derivatives of aminoquinolines have been extensively investigated for their therapeutic potential.
Anticancer Activity
Many quinoline derivatives exhibit significant anticancer properties. For instance, certain 4-aminoquinoline derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[3] The mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. It is plausible that this compound could exhibit similar activities and warrant investigation as a potential anticancer agent.
Antimalarial Activity
The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. While resistance to chloroquine is widespread, the development of new aminoquinoline derivatives continues to be an active area of research to combat resistant strains of Plasmodium falciparum. The structural features of this compound make it a candidate for evaluation as a potential antimalarial compound.
Kinase Inhibition
Substituted quinolines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Depending on the substitution pattern, quinoline derivatives can target specific kinases, leading to the modulation of downstream signaling pathways. Further research would be necessary to determine if this compound exhibits any kinase inhibitory activity.
Future Directions
The lack of extensive published data on this compound highlights an opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and comprehensive characterization data.
-
Biological Screening: Evaluation of the compound's activity in a broad range of biological assays, including anticancer, antimicrobial, and antiviral screens.
-
Mechanism of Action Studies: If biological activity is identified, elucidation of the underlying mechanism of action and identification of molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the contribution of each substituent to the biological activity.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. While specific biological data is currently unavailable, its structural similarity to a wide range of bioactive molecules suggests that it may possess interesting pharmacological properties. This guide provides a starting point for researchers by consolidating the known information and outlining potential avenues for future research. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.
References
- 1. BioOrganics [bioorganics.biz]
- 2. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
"crystal structure analysis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate"
Crystal Structure Analysis of Quinoline Derivatives: A Technical Guide
Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for "Ethyl 3-amino-7-bromoquinoline-2-carboxylate." To fulfill the structural and content requirements of this request, the following in-depth technical guide has been prepared using the published data for a closely related compound, Ethyl 2,4-dichloroquinoline-3-carboxylate , as a representative example. All data and protocols presented herein pertain to this analog.
This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the methodologies and data associated with single-crystal X-ray diffraction analysis.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their presence in numerous pharmacologically active agents. Understanding their precise three-dimensional structure is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state conformation and intermolecular interactions of such molecules.
This document details the crystal structure analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate, a halogenated quinoline derivative. The findings provide insights into the molecular geometry, crystal packing, and non-covalent interactions that govern its supramolecular assembly.
Experimental Protocols
The experimental procedures for the synthesis, crystallization, and structural determination of Ethyl 2,4-dichloroquinoline-3-carboxylate are outlined below.
Synthesis and Crystallization
The synthesis of the title compound was achieved through the chlorination of its quinolone precursor.[1]
-
Chlorination: The starting material, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, undergoes chlorination to yield the dichlorinated product, Ethyl 2,4-dichloroquinoline-3-carboxylate.[1]
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained via slow evaporation. 15 mg of the synthesized compound was dissolved in 0.5 mL of a 1:1 (v/v) ethanol/diethyl ether solution within a glass vial.[1] The solution was left undisturbed at room temperature for seven days, after which the resulting crystals were isolated by filtration.[1]
X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal (0.50 x 0.25 x 0.16 mm) was mounted on a Bruker APEXII CCD area-detector diffractometer.[1] Data were collected at 298 K using Mo Kα radiation (λ = 0.71073 Å).[1] A total of 6785 reflections were measured.[1]
-
Structure Solution: The crystal structure was solved using direct methods with the SHELXTL software package.[1]
-
Structure Refinement: The structure was refined by full-matrix least-squares on F² using SHELXL2013.[1] Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Data Presentation: Crystallographic and Refinement Data
The key crystallographic data and refinement parameters for Ethyl 2,4-dichloroquinoline-3-carboxylate are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical Formula | C₁₂H₉Cl₂NO₂ |
| Formula Weight | 270.10 |
| Temperature (K) | 298 |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.5860 (4) |
| b (Å) | 19.9082 (11) |
| c (Å) | 7.1304 (4) |
| α (°) | 90 |
| β (°) | 100.262 (1) |
| γ (°) | 90 |
| Volume (ų) | 1199.32 (11) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.495 |
| Absorption Coefficient (mm⁻¹) | 0.53 |
| Reflections Collected | 6785 |
| Independent Reflections | 2197 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.094 |
| R indices (all data) | R₁ = 0.044, wR₂ = 0.098 |
Table 2: Selected Bond Lengths and Torsion Angles [1]
| Bond/Torsion Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| C2—Cl1 | 1.745 (2) |
| C4—Cl2 | 1.7248 (16) |
| Torsion Angle | |
| C12—O2—C11—C3 | -179.39 (15) |
Structural Analysis and Visualization
The molecular structure of Ethyl 2,4-dichloroquinoline-3-carboxylate features a nearly planar quinoline ring system. The carboxylate group adopts an antiperiplanar conformation relative to the quinoline core.[1] In the crystal lattice, molecules are linked into chains along the c-axis direction by very weak C—H⋯O hydrogen bonds.[1]
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows described in this guide.
References
"solubility profile of Ethyl 3-amino-7-bromoquinoline-2-carboxylate in common lab solvents"
An In-depth Technical Guide on the Solubility Profile of Ethyl 3-amino-7-bromoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a predictive qualitative solubility analysis based on its molecular structure. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a foundational resource for researchers initiating studies involving this compound, aiding in solvent selection for synthesis, purification, and formulation.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a key feature in many biologically active compounds and pharmaceutical agents.[1] The solubility of such compounds is a critical physicochemical parameter that influences their behavior in various experimental and physiological environments, including reaction kinetics, bioavailability, and formulation efficacy.[2] The inherent aromatic and heterocyclic nature of the quinoline core generally results in low aqueous solubility.[2][3] This guide provides a framework for understanding and experimentally determining the solubility of this compound.
Predicted Solubility Profile
While specific experimental data is not available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The molecule possesses both hydrophobic (bromoquinoline core) and polar (amino and carboxylate groups) functionalities.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |
| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent with a high dissolving capacity for many organic molecules. | |
| Tetrahydrofuran (THF) | Moderately Soluble | THF is a less polar aprotic solvent compared to DMSO and DMF, and may offer moderate solubility. | |
| Acetone | Sparingly Soluble | Acetone's polarity may be suitable for dissolving moderate amounts of the compound. | |
| Polar Protic | Methanol | Sparingly Soluble | The presence of the amino and ester groups may allow for some interaction and solubility in polar protic solvents like methanol. |
| Ethanol | Sparingly Soluble | Similar to methanol, ethanol may provide some degree of solubility. | |
| Water | Likely Insoluble | The large, hydrophobic bromoquinoline core is expected to dominate, leading to very low aqueous solubility.[3] The basicity of the quinoline nitrogen may allow for increased solubility at low pH.[3] | |
| Non-Polar | Dichloromethane (DCM) | Moderately Soluble | The aromatic and halogenated nature of the compound suggests potential for solubility in chlorinated solvents. |
| Chloroform | Moderately Soluble | Similar to DCM, chloroform is a common solvent for many organic compounds. | |
| Toluene | Sparingly Soluble | The aromatic nature of toluene may offer some solubility. | |
| Hexanes | Likely Insoluble | As a non-polar aliphatic solvent, hexanes are unlikely to effectively solvate the polar functional groups of the molecule. |
Disclaimer: The predicted solubilities are estimations and must be confirmed through experimental validation.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized and robust protocol for determining the solubility of this compound in a chosen solvent.[4][5]
Materials and Equipment
-
This compound (solid)
-
Selected analytical grade solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Equilibration:
-
Separation of Undissolved Solid:
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3]
-
-
Preparation of Calibration Curve:
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.[4]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
The Rising Therapeutic Potential of Novel Bromoquinoline Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently serving as a template for the development of potent therapeutic agents. The strategic incorporation of a bromine atom and an ester functional group onto this privileged structure has given rise to a new class of compounds—bromoquinoline esters—with significant potential in oncology and infectious disease research. This technical guide provides an in-depth overview of the synthesis, biological activities, and putative mechanisms of action of these emerging molecules, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Anticancer Activity of Bromoquinoline Esters
Recent studies have highlighted the cytotoxic potential of novel bromoquinoline esters against a panel of human cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and cell cycle progression.
Quantitative Analysis of Anticancer Potency
The in vitro anticancer activity of various bromoquinoline esters has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). The data presented below summarizes the efficacy of these compounds against several cancer cell lines.
| Compound Name/Class | Target Cell Line | IC₅₀ (µM) | Reference |
| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | |||
| Compound with 3,4,5-trimethoxystyryl moiety | A549 (Lung Carcinoma) | 2.38 | [1][2][3] |
| HT29 (Colon Adenocarcinoma) | 4.52 | [1][2][3] | |
| T24 (Bladder Carcinoma) | 9.86 | [1][2][3] | |
| 2,4-bis((E)-styryl)quinoline-3-carboxylates | |||
| Compound 3h | A549 (Lung Carcinoma) | 1.53 | [4][5] |
| HT29 (Colon Adenocarcinoma) | 1.50 | [4][5] | |
| Compound 3k | A549 (Lung Carcinoma) | 1.38 | [4][5] |
| HT29 (Colon Adenocarcinoma) | 0.77 | [4][5] | |
| Compound 3t | A549 (Lung Carcinoma) | 2.36 | [4][5] |
| HT29 (Colon Adenocarcinoma) | 0.97 | [4][5] | |
| Reference Compound | |||
| Cisplatin | A549, HT29, T24 | Generally higher than test compounds | [4][5] |
Antimicrobial Activities of Bromoquinoline Derivatives
While specific data on bromoquinoline esters in antimicrobial studies is emerging, the broader class of bromoquinoline derivatives has demonstrated significant activity against various pathogenic bacteria. The data below provides context for the potential antimicrobial applications of these compounds.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Substituted Quinolines | Gram-positive & Gram-negative bacteria | 62.50–250 | [6] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies for the synthesis and biological evaluation of bromoquinoline esters, based on established protocols.
Synthesis of Bromoquinoline Ester Precursors
A key precursor for many novel bromoquinoline esters is ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate.[4] Its synthesis can be achieved through a multi-step process, often culminating in a radical bromination reaction.[4]
Example Protocol: Synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates [1][2][3]
This synthesis is achieved through a direct olefination reaction between diethyl 2-methylquinoline-3,4-dicarboxylate and various aromatic aldehydes. An environmentally benign approach utilizes a deep eutectic solvent (DES) of 1,3-dimethylurea (DMU) and L-(+)-tartaric acid (LTA) as both the catalyst and reaction medium.[1][2][3]
-
Reaction Setup: Combine diethyl 2-methylquinoline-3,4-dicarboxylate and the desired aromatic aldehyde in the DMU/LTA eutectic mixture.
-
Heating: Heat the reaction mixture at 80°C for approximately 6 hours.
-
Work-up: After cooling, the product can be isolated and purified using standard chromatographic techniques.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., A549, HT29) in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline ester compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of the bromoquinoline ester in the broth within a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Putative Mechanisms of Action and Signaling Pathways
The biological activities of bromoquinoline esters are believed to stem from their interaction with critical cellular pathways and enzymes. The following diagrams illustrate some of the key mechanisms that have been proposed for quinoline derivatives.
Inhibition of DNA Topoisomerase I
Many quinoline-based compounds exert their anticancer effects by targeting DNA topoisomerase I (Top I), an enzyme essential for relaxing DNA supercoils during replication and transcription.[7] By stabilizing the transient Top I-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis.[8][9]
References
- 1. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | Semantic Scholar [semanticscholar.org]
- 4. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 3-amino-7-bromoquinoline-2-carboxylate and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyl 3-amino-7-bromoquinoline-2-carboxylate and its structurally related analogs as kinase inhibitors. The data and protocols presented are based on published research on closely related quinoline derivatives, offering a valuable starting point for investigating this compound class in cancer research and drug discovery.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including potent kinase inhibition.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline scaffold serves as a versatile template for the design of targeted kinase inhibitors. While specific data on this compound is limited, extensive research on analogous structures, such as ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, has demonstrated significant potential as dual inhibitors of key oncogenic kinases like EGFR and HER-2.[1]
Target Kinases and Biological Activity
Research has shown that certain quinoline-3-carboxylate derivatives are potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptor tyrosine kinases are pivotal in cell proliferation, differentiation, and survival. Their overexpression or mutation is a driving factor in various cancers, including breast and colon cancer.[1]
Quantitative Data Summary
The following table summarizes the in vitro activity of representative pyrano[3,2-c]quinoline-3-carboxylate derivatives against cancer cell lines and target kinases.
| Compound | Target Cell Line | IC50 (Antiproliferative) | Target Kinase | IC50 (Kinase Inhibition) | Reference |
| 3a | HT-29 (Colon Cancer) | 23 nM | EGFR | 68 nM | [1] |
| HER-2 | 30 nM | [1] | |||
| 3f | HT-29 (Colon Cancer) | 25 nM | EGFR | 71 nM | [1] |
| HER-2 | 33 nM | [1] | |||
| Erlotinib | HT-29 (Colon Cancer) | 30 nM | - | - | [1] |
Signaling Pathway
The inhibition of EGFR and HER-2 by these quinoline derivatives disrupts downstream signaling pathways that promote tumor growth and survival.
Caption: Inhibition of EGFR and HER-2 signaling by quinoline derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the kinase inhibitory activity of this compound and its analogs.
In Vitro Kinase Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human EGFR and HER-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound analog)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Pre-incubate the kinase and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the antiproliferative effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase Activity)
This protocol measures the induction of apoptosis by the test compound through the activation of caspases.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer
-
Caspase substrate (e.g., for caspase-3, -8, -9) linked to a fluorophore or chromophore
-
Fluorometer or spectrophotometer
Procedure:
-
Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Lyse the cells to release the cellular contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate the mixture to allow the activated caspases to cleave the substrate.
-
Measure the fluorescence or absorbance of the cleaved substrate.
-
Quantify the caspase activity relative to untreated control cells. An increase in activity indicates the induction of apoptosis.[1]
Conclusion
This compound and its analogs represent a promising scaffold for the development of novel kinase inhibitors. The provided data on related compounds highlight their potential to target key oncogenic kinases like EGFR and HER-2. The detailed protocols offer a framework for researchers to systematically evaluate the biological activity of these compounds and further explore their therapeutic potential in cancer treatment.
References
"protocol for using Ethyl 3-amino-7-bromoquinoline-2-carboxylate in anticancer assays"
Application Notes and Protocols for Anticancer Assays Using Quinoline Derivatives
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[2][3] This document provides a generalized protocol for evaluating the anticancer potential of quinoline derivatives, using "Ethyl 3-amino-7-bromoquinoline-2-carboxylate" as a representative compound. While specific data for this exact molecule is not extensively available in the public domain, the following protocols are based on established methodologies for analogous quinoline-based compounds.
Data Presentation: Hypothetical IC50 Values
The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for a representative quinoline derivative against a panel of human cancer cell lines. These values are illustrative and based on the activity range reported for various quinoline compounds in the literature.[4][5][6]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| HCT-116 | Colon Carcinoma | 7.9 |
| HepG2 | Hepatocellular Carcinoma | 15.1 |
| PC-3 | Prostate Cancer | 10.8 |
Experimental Protocols
Preparation of Stock Solution
A critical first step is the proper dissolution and storage of the test compound to ensure consistent results.
-
Reagent: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the quinoline compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the quinoline compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well cell culture plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells in 6-well plates with the quinoline compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
Visualizations
Experimental Workflow
Caption: General workflow for anticancer evaluation of a novel compound.
Signaling Pathway for Apoptosis Induction
Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer agents.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Friedländer Synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and drug development. The method described is a modification of the classic Friedländer annulation, a robust and versatile reaction for the formation of the quinoline scaffold.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1][2] This approach allows for the construction of the quinoline ring system in a single synthetic step.
Reaction Principle
The synthesis of this compound proceeds via the condensation of 2-amino-4-bromobenzaldehyde with an ethyl glycinate derivative, which provides the C2-carboxylate and N3-amino functionalities of the target quinoline. The reaction is typically catalyzed by a base, which facilitates the initial aldol-type condensation and subsequent cyclization and dehydration to form the aromatic quinoline ring.
Experimental Protocol
This protocol is based on established principles of the Friedländer synthesis and may require optimization depending on the specific laboratory conditions and purity of the starting materials.
Materials:
-
2-amino-4-bromobenzaldehyde
-
Ethyl N-formylglycinate (or a similar protected glycine ethyl ester)
-
Potassium hydroxide (KOH) or other suitable base (e.g., sodium ethoxide)
-
Ethanol, absolute
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-bromobenzaldehyde (1.0 equivalent) and ethyl N-formylglycinate (1.2 equivalents) in absolute ethanol.
-
Addition of Base: To the stirred solution, add a catalytic amount of a suitable base, such as potassium hydroxide (0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash them with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | N/A |
| Molecular Weight | 295.13 g/mol | N/A |
| Appearance | Pale yellow solid | Expected |
| Yield | 60-80% (typical) | Estimated |
| Melting Point | To be determined | N/A |
Note: The yield and melting point are typical expected values and may vary based on the specific reaction conditions and purity of the product.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the Friedländer synthesis of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Simplified mechanism of the Friedländer synthesis for this compound.
References
Application Notes and Protocols for the In Vitro Evaluation of Quinoline Derivatives Against Cancer Cell Lines
Disclaimer: As of December 2025, a thorough review of published scientific literature did not yield specific experimental data concerning the in vitro anticancer activity of Ethyl 3-amino-7-bromoquinoline-2-carboxylate. The following application notes and protocols are based on structurally related quinoline derivatives that have been evaluated for their antiproliferative and mechanistic properties. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in the evaluation of novel quinoline-based compounds.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1] These compounds have been shown to act through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3] This document outlines the standard methodologies for assessing the cytotoxic and mechanistic characteristics of investigational quinoline compounds in vitro.
Data Presentation: Antiproliferative Activity of Representative Quinoline Derivatives
The antiproliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50). These values represent the concentration of a compound required to inhibit cell growth or proliferation by 50%. A lower IC50 or GI50 value indicates greater potency. The following tables summarize the reported anticancer activities of various substituted quinoline derivatives against different cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Pyrano[3,2-c]quinoline Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 3a | MCF-7 | Breast | 25 | Erlotinib | 40 |
| HT-29 | Colon | 23 | Erlotinib | 30 | |
| 3f | MCF-7 | Breast | 28 | Erlotinib | 40 |
| HT-29 | Colon | 25 | Erlotinib | 30 |
Data extracted from a study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates.[1]
Table 2: In Vitro Growth Inhibitory Activity of 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles
| Compound ID | Cancer Cell Line Panel | GI50 (nM) | Reference Compound | Reference GI50 (nM) |
| 5e | Four human cancer cell lines | 26 | Erlotinib | 33 |
| 5h | Four human cancer cell lines | 28 | Erlotinib | 33 |
Data from a study evaluating antiproliferative activity against a panel of four human cancer cell lines.[4]
Table 3: Kinase Inhibitory Activity of Representative Quinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Compound I | EGFR | 71 |
| HER-2 | 31 | |
| 5e | EGFR | 71 |
| BRAFV600E | 62 | |
| HER-2 | 21 | |
| 5h | EGFR | 75 |
| BRAFV600E | 67 | |
| HER-2 | 23 |
Compound I is a dual EGFR/HER-2 inhibitor derived from quinoline compounds.[4] Compounds 5e and 5h are 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles.[4]
Experimental Protocols
The evaluation of the anticancer activity of novel quinoline derivatives involves a series of in vitro assays. The following are detailed methodologies for key experiments.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test quinoline derivative and a vehicle control (e.g., DMSO). A reference drug, such as Erlotinib or Doxorubicin, should be included for comparison.[1]
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). Some quinoline derivatives have been shown to induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins.[1]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate and can reveal how a compound modulates key signaling pathways involved in cancer cell proliferation and survival. Many quinoline derivatives have been found to target protein kinases such as EGFR and HER-2.[2]
Protocol:
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total EGFR, HER-2, Akt, ERK, and apoptosis-related proteins like Bax, Bcl-2, and cleaved caspases).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-amino-7-bromoquinoline-2-carboxylate as a Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a quinoline derivative with potential applications as a fluorescent probe in biological research. The quinoline scaffold is a key component in many synthetic compounds that exhibit fluorescence and has been explored for various bio-imaging applications. The presence of an amino group at the 3-position and a bromine atom at the 7-position is expected to modulate the photophysical properties of the molecule, making it a candidate for cellular imaging and as a potential sensor. While specific data for this compound is limited, this document provides an overview of its potential fluorescent properties, protocols for its use, and insights into its possible applications based on structurally related compounds.
Physicochemical and Fluorescent Properties
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~350 - 390 nm | Expected in the UV-A to violet range. |
| Emission Maximum (λem) | ~450 - 520 nm | Expected in the blue to green visible range. |
| Stokes Shift | ~100 - 130 nm | The difference between excitation and emission maxima. |
| Quantum Yield (Φ) | Moderate | Dependent on solvent polarity and local environment. |
| Solvent Dependency | High | Fluorescence properties are likely sensitive to solvent polarity. |
Experimental Protocols
The following protocols are generalized for the use of novel fluorescent probes in cellular imaging and should be optimized for specific cell types and experimental conditions.
Synthesis of this compound
A potential synthetic route for this compound can be adapted from established methods for quinoline synthesis. One common approach is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group.
Workflow for Synthesis and Application:
Preparation of Stock Solution
-
Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a 1-10 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
Live Cell Staining Protocol
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Loading: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths (e.g., DAPI or GFP filter sets).
Fixed Cell Staining Protocol
-
Cell Culture and Fixation: Culture cells as described above. After incubation with the probe and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells as described for live-cell imaging.
Potential Biological Application: Investigation of Apoptosis
Several bromo-substituted quinoline derivatives have demonstrated anticancer activity by inducing apoptosis.[2][3] this compound, as a fluorescent molecule, could potentially be used to visualize and study the process of apoptosis. For example, changes in its fluorescence intensity or localization within the cell could indicate interactions with apoptotic bodies or changes in the cellular environment during apoptosis.
Hypothetical Signaling Pathway for Apoptosis Induction:
This diagram illustrates the intrinsic apoptosis pathway, which could be a potential mechanism of action for quinoline-based anticancer agents. A fluorescent probe like this compound could be used to monitor morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, or to colocalize with specific organelles involved in this process.
Conclusion
This compound presents a promising scaffold for the development of novel fluorescent probes for biological imaging. While further experimental validation of its photophysical properties and biological activity is necessary, the information provided in these application notes offers a foundational guide for researchers to explore its potential in cell biology and drug discovery. The provided protocols and workflows can serve as a starting point for the synthesis, characterization, and application of this and similar quinoline-based fluorescent probes.
References
"developing structure-activity relationships (SAR) for Ethyl 3-amino-7-bromoquinoline-2-carboxylate analogs"
Application Notes and Protocols for Researchers in Drug Development
These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of ethyl 3-aminoquinoline-2-carboxylate analogs, a promising scaffold in the development of novel anticancer therapeutics. The following sections detail the SAR analysis, experimental protocols for synthesis and biological evaluation, and the underlying signaling pathways implicated in their mechanism of action.
Structure-Activity Relationship (SAR) Analysis
The biological activity of ethyl 3-aminoquinoline-2-carboxylate analogs is significantly influenced by substitutions on the quinoline core and fused ring systems. A systematic analysis of these modifications allows for the elucidation of key structural features that govern their potency as anticancer agents, particularly as inhibitors of receptor tyrosine kinases like EGFR and HER-2.
A study on a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates revealed critical insights into their SAR. The antiproliferative activity of these compounds was evaluated against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with the most potent analogs also being assessed for their inhibitory activity against EGFR and HER-2 kinases.
Key Findings from SAR Studies:
-
Substitution on the Fused Pyrano Ring: The nature of the aryl substituent at the 4-position of the pyrano ring plays a crucial role in determining the antiproliferative activity. For instance, a 4-methoxyphenyl substituent generally confers greater potency compared to a 4-chlorophenyl group, particularly against breast cancer cell lines.[1]
-
Substitution on the Quinoline Nitrogen: N-alkylation of the quinoline ring can have varied effects. While some studies on similar scaffolds suggest that a free nitrogen is preferable for activity, N-methyl derivatives of the pyrano[3,2-c]quinoline-3-carboxylates have demonstrated high potency.[1]
-
Overall Potency: Several analogs of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates have shown high antiproliferative efficacy, with IC50 values in the nanomolar range against both breast and colon cancer cell lines, in some cases surpassing the activity of the reference drug erlotinib.[1][2]
Data Presentation
The following table summarizes the in vitro biological activity data for a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate analogs.
| Compound ID | R1 | R2 | R3 | R4 | X | Antiproliferative IC50 (nM) vs. MCF-7 | Antiproliferative IC50 (nM) vs. HT-29 | EGFR Inhibition IC50 (nM) | HER-2 Inhibition IC50 (nM) |
| 3a | H | H | H | H | OMe | 25 | 23 | 68 | 30 |
| 3c | H | H | H | H | OMe | 30 | 28 | - | 39 |
| 3f | CH3 | H | H | H | OMe | 28 | 25 | 71 | 33 |
| 3g | H | H | H | H | Cl | 42 | 30 | - | - |
Data extracted from a study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which are structurally related to the core topic.[1]
Experimental Protocols
Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate Analogs
A general and efficient method for the synthesis of these analogs involves the reaction of 4-hydroxy-2-quinolinones with ethyl 2-cyano-3-phenylacrylates.[1]
Materials:
-
Substituted 4-hydroxy-2-quinolinones
-
Substituted ethyl 2-cyano-3-phenylacrylates
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Microwave reactor (optional)
Procedure:
-
To a solution of the appropriate 4-hydroxy-2-quinolinone (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Add the corresponding ethyl 2-cyano-3-phenylacrylate (1 mmol) to the reaction mixture.
-
Heat the mixture under reflux or in a microwave reactor (e.g., for 3-7 minutes).[1]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
To determine the inhibitory activity of the compounds against specific kinases like EGFR and HER-2, various commercial kinase assay kits are available. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
General Procedure (Example using a luminescence-based assay):
-
Prepare a reaction mixture containing the kinase, a specific substrate, and ATP in a suitable buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the reaction for a specified time at room temperature or 30°C to allow for the kinase reaction to proceed.
-
Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during phosphorylation).
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of ethyl 3-aminoquinoline-2-carboxylate analogs.
Caption: Workflow for Synthesis, Biological Evaluation, and SAR Analysis.
Signaling Pathway
Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation. The EGFR/HER-2 signaling cascade, which can activate the PI3K/Akt pathway, is a critical target.
Caption: Inhibition of the EGFR/HER-2 Signaling Pathway by Quinoline Analogs.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
"common side products in the synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate"
Welcome to the technical support center for the synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the Friedländer annulation.[1][2][3][4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration to form the quinoline ring system.[3][6][7] For the target molecule, this would typically involve the reaction of 2-amino-4-bromobenzaldehyde with ethyl 2-amino-3-oxobutanoate or a similar active methylene compound.
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Several side products can arise during the Friedländer synthesis of this compound. These can include:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2-amino-4-bromobenzaldehyde and the active methylene starting material in the final product mixture.
-
Self-Condensation Products: Under harsh reaction conditions (e.g., high temperatures, strong acid or base), the starting aldehyde or ketone can undergo self-condensation to form polymeric or tar-like materials.[2]
-
Regioisomers: If an unsymmetrical ketone is used as the active methylene component, the formation of regioisomers is possible.[2]
-
Hydrolysis of the Ester: If the reaction is carried out under strongly acidic or basic aqueous conditions for an extended period, the ethyl ester group may be hydrolyzed to the corresponding carboxylic acid.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, careful control of reaction conditions is crucial. Consider the following strategies:
-
Reaction Temperature: Maintain the optimal reaction temperature to ensure complete conversion without promoting decomposition or self-condensation of the reactants.
-
Catalyst Choice: The choice of an appropriate acid or base catalyst can significantly influence the reaction outcome.[2][7] Milder catalysts may be preferable to avoid degradation.
-
Stoichiometry: Use the correct stoichiometric ratio of reactants to drive the reaction to completion and minimize unreacted starting materials.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound typically involves standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from side products and unreacted starting materials. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and/or temperature. Ensure proper mixing. |
| Degradation of starting materials or product. | Use milder reaction conditions (lower temperature, less harsh catalyst). | |
| Suboptimal catalyst. | Screen different acid or base catalysts to find the most effective one.[2][7] | |
| Presence of Multiple Spots on TLC (in addition to product) | Formation of side products (e.g., self-condensation, regioisomers). | Optimize reaction conditions (temperature, catalyst) to favor the desired product. Use a symmetrical active methylene compound if regioisomer formation is a problem. |
| Unreacted starting materials. | Check the stoichiometry of the reactants and ensure the reaction has gone to completion. | |
| Isolation of a Dark, Tarry Substance | Polymerization or decomposition of starting materials. | Employ milder reaction conditions. Consider using a protective group strategy for sensitive functionalities. |
| Product is Contaminated with Starting Materials | Inefficient purification. | Optimize the mobile phase for column chromatography to achieve better separation. Perform recrystallization with different solvent systems. |
Experimental Protocol: Friedländer Synthesis of this compound (Hypothetical)
This protocol is a general representation of a Friedländer synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-amino-4-bromobenzaldehyde
-
Ethyl 2-cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A workflow diagram for troubleshooting the synthesis of this compound.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Reaction Yield for the Amination of 3-Bromoquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 3-bromoquinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the amination of 3-bromoquinoline derivatives, particularly focusing on the widely used Buchwald-Hartwig amination.
Issue 1: Low or No Reaction Yield
Question: My Buchwald-Hartwig amination of a 3-bromoquinoline derivative is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in the amination of 3-bromoquinolines can arise from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.
-
Reagent Purity: Verify the purity of the 3-bromoquinoline derivative, the amine, and the base. Impurities can poison the catalyst.
-
Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Systematic Optimization:
If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary. The choice of catalyst, ligand, base, and solvent are all critical parameters.
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Question: I am observing the formation of quinoline (the hydrodehalogenation product) instead of the desired 3-aminoquinoline derivative. What causes this side reaction and how can it be minimized?
Answer:
Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.
Potential Causes:
-
Catalyst System: The choice of ligand is crucial. Less effective ligands may not sufficiently stabilize the palladium center, leading to competing side reactions.[1][2]
-
Base: Strong bases, while often necessary for the main reaction, can sometimes promote hydrodehalogenation.[2]
-
Hydride Sources: The amine coupling partner or the solvent can sometimes act as a hydride source, leading to the undesired product.[2]
Troubleshooting Strategies:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). These ligands are known to accelerate the desired reductive elimination, thus minimizing the hydrodehalogenation pathway.[1]
-
Base and Solvent Optimization: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems. While some water can be beneficial in certain cases, excessive amounts can act as a proton source for debromination.
-
Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can sometimes mitigate side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to optimize for the Buchwald-Hartwig amination of 3-bromoquinoline derivatives?
A1: The selection of the catalyst and ligand is arguably the most critical parameter.[1] A wide range of specialized phosphine ligands have been developed for this reaction, and screening different ligands is often necessary to achieve optimal results. Bulky and electron-rich phosphine ligands are often effective for heteroaryl bromides.[1][3]
Q2: What are some common bases used for this reaction, and how do I choose the right one?
A2: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is very common and effective.[2][3] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable. The choice of base can also influence the rate of side reactions.
Q3: Which solvents are recommended for the amination of 3-bromoquinolines?
A3: Anhydrous, degassed aprotic solvents are generally used. Toluene and dioxane are common choices.[3] The solvent can affect the solubility of the reagents and the stability of the catalytic species, so screening different solvents can be beneficial.
Q4: How can I purify the final 3-aminoquinoline product?
A4: Purification is typically achieved by flash column chromatography on silica gel.[3] A common eluent system is a gradient of ethyl acetate in hexanes.[3] Acid-base extraction can also be a useful technique to remove non-basic impurities, taking advantage of the basicity of the quinoline nitrogen.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of bromoquinolines. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Catalyst Systems for Amination of Bromoquinolines
| 3-Bromoquinoline Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 (Hypothetical) | [3] |
| 3-Bromoquinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 85 (Representative) | [4] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 78 (at C6) | [4] |
| 5-Bromo-8-benzyloxyquinoline | Diphenylamine | Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 110 | 88 | [5][6] |
*Yields are based on reported data for similar systems and should be considered representative. Actual yields will vary.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 3-Bromoquinoline
This is a general protocol and may require optimization for specific substrates and scales.[3]
Materials:
-
3-Bromoquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 3-bromoquinoline, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk tube.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the base to the Schlenk tube.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoquinoline derivative.[3]
References
Technical Support Center: Purification of Ethyl 3-amino-7-bromoquinoline-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 3-amino-7-bromoquinoline-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low or No Recovery of the Compound After Column Chromatography
-
Question: I am performing column chromatography to purify this compound, but I am observing a very low yield or no product in the collected fractions. What could be the cause?
-
Answer: This issue can stem from several factors related to the inherent properties of your compound and the chromatographic conditions:
-
Compound Decomposition on Silica Gel: The basic amino group on the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or decomposition of your product.
-
Inappropriate Solvent System: The polarity of the eluent may be too low to effectively move your compound through the column.
-
Improper Column Packing: The presence of channels or cracks in the stationary phase can lead to poor separation and loss of product.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your product. A good starting point is a mixture of hexane and ethyl acetate.
-
Consider an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Ensure Proper Column Packing: Use a consistent slurry packing method to create a homogenous and stable column bed.
-
Issue 2: Co-elution of the Product with Impurities
-
Question: My purified this compound shows the presence of persistent impurities, even after column chromatography. How can I improve the separation?
-
Answer: Co-elution typically occurs when the impurities have similar polarities to your target compound.
Troubleshooting Steps:
-
Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to resolve compounds with close Rf values.
-
Adjust the Solvent System: Experiment with different solvent combinations. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of methanol could alter the selectivity of the separation.
-
Use a Longer Column: Increasing the length of the stationary phase can enhance the separation of closely eluting compounds.
-
Recrystallization: If chromatographic separation is challenging, recrystallization can be a powerful alternative or a subsequent purification step.
-
Issue 3: Oiling Out During Recrystallization
-
Question: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?
-
Answer: "Oiling out" happens when the compound comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a too-rapid cooling rate, or the use of an inappropriate solvent.
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Add More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Use a Different Solvent System: Experiment with various solvents or solvent mixtures. Good options for quinoline derivatives often include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
-
A1: Common impurities may include unreacted starting materials, byproducts from side reactions (such as over-bromination or hydrolysis of the ester), and residual catalysts or reagents.
-
-
Q2: What is a good starting solvent system for column chromatography of this compound?
-
A2: A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate. A typical starting ratio would be 80:20 (hexane:ethyl acetate), which can then be adjusted based on the observed Rf value.
-
-
Q3: Is this compound sensitive to light or air?
Quantitative Data Summary
| Purification Technique | Typical Yield | Typical Purity | Notes |
| Column Chromatography (Silica Gel with 1% Triethylamine) | 70-90% | >95% | Gradient elution (e.g., 10% to 40% ethyl acetate in hexane) is often effective. |
| Recrystallization | 60-80% | >98% | Solvent selection is critical. Ethanol or ethyl acetate/hexane are good starting points. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 hexane:ethyl acetate) containing 1% triethylamine.
-
Column Packing: Carefully pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Technical Support Center: Troubleshooting Low Aqueous Solubility of Ethyl 3-amino-7-bromoquinoline-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low aqueous solubility with Ethyl 3-amino-7-bromoquinoline-2-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is an aromatic and hydrophobic bicyclic system.[1] The presence of a bromo substituent further increases its lipophilicity. While the amino group can contribute to hydrogen bonding, the overall large, non-polar surface area of the molecule limits its interaction with water molecules, leading to poor solubility.[2][3]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer. What is happening?
A2: This is a common phenomenon for hydrophobic compounds.[4][5] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve a wide range of compounds.[5] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent polarity dramatically increases. This sudden change in the environment can cause the compound to "crash out" or precipitate, as its solubility limit in the final aqueous solution is exceeded.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility is measured by rapidly assessing the precipitation of a compound from a DMSO stock solution diluted into an aqueous buffer. It's a high-throughput method often used in early drug discovery for screening.[6][7][8]
-
Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. This measurement is more time-consuming, typically requiring 24 hours or more of incubation, and is crucial for lead optimization and formulation development.[6][9]
For initial troubleshooting and screening, kinetic solubility is often sufficient. For later-stage development and formulation, thermodynamic solubility is the gold standard.[7]
Q4: Can I predict the solubility of my compound?
A4: While precise prediction is challenging, physicochemical parameters can provide valuable insights. The predicted LogP (a measure of lipophilicity) for a similar compound, Ethyl 2-aminoquinoline-3-carboxylate, is 2.57.[10] Generally, a higher LogP value correlates with lower aqueous solubility. The pKa of the parent compound, 3-aminoquinoline, can also be used to estimate the pH-dependent solubility of your derivative.[11]
Troubleshooting Guide
Issue 1: Compound precipitates from aqueous solution.
-
Possible Cause: The concentration of the compound exceeds its aqueous solubility limit.
-
Solutions:
-
pH Adjustment: this compound has a basic amino group. Lowering the pH of the aqueous solution will protonate this group, forming a more soluble salt.[1] Aim for a pH at least 2 units below the pKa of the amino group.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility.[11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[11] Start with a low percentage (e.g., 5-10%) and gradually increase it, keeping in mind the potential for co-solvent toxicity in biological assays.
-
Lower the Final Concentration: Your experimental concentration may be too high. Determine the minimum effective concentration for your assay.[5]
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Undissolved compound is present in the assay, leading to variable effective concentrations.
-
Solutions:
-
Visual Inspection: Before use, visually inspect your final solution for any signs of precipitation or cloudiness.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
-
Solubility Enhancement: Employ one of the solubility enhancement techniques mentioned above (pH adjustment, co-solvents) to ensure the compound is fully dissolved at the desired concentration.
-
Issue 3: Difficulty preparing a stable aqueous formulation.
-
Possible Cause: The compound has very low intrinsic solubility, making simple aqueous solutions impractical.
-
Solutions:
-
Salt Formation: Reacting the basic amino group with an appropriate acid can form a stable, more water-soluble salt.[12]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic compound within a cyclodextrin molecule can significantly increase its apparent solubility.[1]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[12]
-
Quantitative Data Summary
| Property | Estimated Value/Range | Significance for Solubility | Source |
| Molecular Weight | 280.12 g/mol | Higher molecular weight can correlate with lower solubility. | |
| Predicted LogP | ~2.5 - 3.5 | Indicates a relatively lipophilic molecule with likely low aqueous solubility. | [10] |
| pKa (of 3-aminoquinoline) | ~5.0 (for the quinoline nitrogen) | The amino group is basic and can be protonated at acidic pH to increase solubility. | [11] |
Table 1. Estimated physicochemical properties of this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid assessment of the solubility of your compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV-Vis spectrophotometer
-
Plate shaker
Procedure:
-
Prepare Stock Solution: Dissolve the compound in DMSO to a concentration of 10 mM.
-
Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Add Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering compared to a vehicle control indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. Compare this to a standard curve prepared in a solvent where the compound is fully soluble to determine the concentration in solution.
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of your compound.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS pH 7.4, citrate buffer pH 5.0)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.
Visualizations
Caption: Troubleshooting workflow for low solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 7-bromoisoquinoline-3-carboxylate | CAS#:660830-62-6 | Chemsrc [chemsrc.com]
- 10. 36926-83-7(Ethyl 2-aminoquinoline-3-carboxylate) | Kuujia.com [kuujia.com]
- 11. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
"how to improve the stability of Ethyl 3-amino-7-bromoquinoline-2-carboxylate in solution"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Ethyl 3-amino-7-bromoquinoline-2-carboxylate in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is the primary cause?
A1: The discoloration of solutions containing aromatic amines is a common issue, often indicating oxidative degradation.[1][2] The 3-amino group on the quinoline ring is susceptible to oxidation when exposed to air (oxygen) and/or light. This process can be accelerated by elevated temperatures.[1] The resulting oxidized products are often highly colored, leading to the observed change in the solution's appearance.
Q2: Why does my compound precipitate when I dilute my stock solution (e.g., in DMSO) into an aqueous buffer?
A2: This is a frequent challenge related to the compound's solubility.[3] The quinoline core is predominantly hydrophobic, leading to poor aqueous solubility.[4] While highly soluble in organic solvents like DMSO, a sharp decrease in the organic solvent concentration upon dilution into an aqueous medium can cause the compound to crash out of solution if its solubility limit is exceeded. Furthermore, as quinolines are typically weak bases, the pH of the aqueous medium plays a critical role; if the pH is not acidic enough to protonate the quinoline nitrogen and form a more soluble salt, precipitation can occur.[4][5]
Q3: What are the most critical factors affecting the chemical stability of this compound in solution?
A3: Several factors can contribute to the degradation of this molecule in solution. The primary factors are:
-
pH: The stability of the ester group and the solubility of the quinoline ring are highly pH-dependent. The ester is susceptible to hydrolysis under both acidic and basic conditions. The quinoline nitrogen's protonation state, which affects solubility, is also governed by pH.[4][5]
-
Oxygen: The aromatic amine at position 3 is prone to oxidation, leading to degradation and discoloration.[1][2]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative and other degradation pathways.
-
Temperature: Higher temperatures increase the rate of most chemical reactions, including hydrolysis and oxidation.[1][3] Storing solutions at elevated temperatures will generally reduce the compound's shelf-life.
Q4: How does the structure of this molecule contribute to its potential instability?
A4: The molecule has three key functional groups that can influence its stability:
-
Aromatic Amine (-NH2): As discussed, this group is susceptible to oxidation, which is a common degradation pathway for aromatic amines.[1][6]
-
Ethyl Ester (-COOEt): Ester groups are liable to hydrolysis, breaking down into a carboxylic acid and ethanol. This reaction can be catalyzed by acid or base.
-
Quinoline Ring: The nitrogen atom in the quinoline ring makes it a weak base.[7] Its basicity affects solubility and can influence interactions with other molecules in the solution.[5][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common stability issues.
Issue 1: Solution Discoloration or Degradation
If you observe a change in color or suspect chemical degradation (e.g., from chromatography results), follow this workflow.
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: Precipitation or Cloudiness in Aqueous Solution
If the compound precipitates out of your aqueous working solution, consider the following factors related to solubility.
References
- 1. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. quora.com [quora.com]
"challenges in the scale-up synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or non-existent yields of the target compound can be a significant hurdle during scale-up. Several factors, from starting materials to reaction conditions, can contribute to this issue.
| Parameter | Possible Cause | Recommended Solution |
| Starting Materials | Impure 2-amino-4-bromobenzaldehyde/benzonitrile or ethyl acetoacetate. | Verify the purity of starting materials using techniques like NMR or GC-MS. Consider recrystallization or distillation if necessary. |
| Decomposition of the 2-aminobenzaldehyde precursor. | Store the aldehyde under an inert atmosphere and at low temperatures. Use freshly prepared or recently purchased material. | |
| Reaction Conditions | Inappropriate catalyst or catalyst deactivation. | Screen different catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids like ZrCl₄.[1] Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Suboptimal reaction temperature. | The Friedländer synthesis can be sensitive to temperature.[2] Experiment with a range of temperatures, starting from milder conditions (e.g., 60°C) and gradually increasing. | |
| Incorrect solvent. | While ethanol is common, consider exploring other solvents like toluene or solvent-free conditions, which have been shown to be effective in some Friedländer syntheses.[1][3] | |
| Reaction Mechanism | Unfavorable equilibrium in the initial condensation step. | If using an acid catalyst, ensure it is present in a sufficient amount to promote the reaction. For base-catalyzed reactions, consider stronger bases if a weak base is ineffective. |
Problem 2: Formation of Significant Impurities
The presence of impurities complicates purification and reduces the overall yield of the desired product. Understanding the potential side reactions is key to mitigating this issue.
| Impurity Type | Probable Cause | Mitigation Strategy |
| Aldol self-condensation of ethyl acetoacetate | Common side reaction under basic conditions. | Consider using an acid catalyst instead of a base. Alternatively, adding the 2-aminobenzaldehyde precursor slowly to the reaction mixture can minimize the self-condensation of the ketone. |
| Over-bromination or debromination | Harsh reaction conditions or incorrect stoichiometry of brominating agent during precursor synthesis. | Carefully control the temperature and stoichiometry during the synthesis of the bromo-substituted starting material. |
| Formation of regioisomers | If an unsymmetrical ketone is used as a starting material. | For the synthesis of this compound, ethyl acetoacetate is the logical choice, which avoids this issue. |
| Polymerization | Often occurs with anilines under harsh acidic conditions. | Employ milder reaction conditions, potentially using microwave irradiation to reduce reaction times.[2] Using a biphasic solvent system can sometimes reduce polymer formation in related reactions like the Doebner-von Miller synthesis. |
Problem 3: Difficulties in Product Purification
The target molecule contains both a basic amino group and a polar ester group, which can make purification by traditional methods challenging.
| Issue | Recommended Approach |
| Tailing on silica gel chromatography | The basic amino group interacts strongly with acidic silica gel. |
| Poor solubility for recrystallization | The product may have limited solubility in common organic solvents. |
| Co-elution of impurities | Impurities with similar polarity to the product. |
| Product is an oil or difficult to crystallize | The presence of residual solvents or minor impurities can inhibit crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable method is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] For this specific target, the likely starting materials are 2-amino-4-bromobenzaldehyde and ethyl acetoacetate.
Q2: What are the key challenges in scaling up the Friedländer synthesis for this molecule?
A2: Key challenges include:
-
Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases, which can lead to degradation and side reactions.[2]
-
Yield Reduction: Yields can decrease upon scale-up due to issues with heat and mass transfer.
-
Impurity Profile: The formation of byproducts can become more pronounced on a larger scale.
-
Work-up and Purification: Isolating the pure product from a large-scale reaction mixture can be complex, especially given its polar nature.
Q3: Are there any "greener" or more efficient catalytic systems for this synthesis?
A3: Yes, several modern catalytic systems have been developed to improve the efficiency and environmental friendliness of the Friedländer synthesis. These include:
-
Ionic liquids: Can act as both catalyst and solvent, often allowing for milder reaction conditions.
-
Metal-organic frameworks (MOFs) and nanocatalysts: Offer high catalytic activity and potential for recyclability.[1]
-
Microwave-assisted synthesis: Can significantly reduce reaction times and improve yields.[2]
Q4: How does the 7-bromo substituent affect the reaction?
A4: The bromine atom is an electron-withdrawing group, which can deactivate the aromatic ring to some extent. This might make the initial condensation step of the Friedländer synthesis slightly slower compared to an unsubstituted analogue. However, it is not expected to fundamentally change the course of the reaction.
Q5: How does the 3-amino group get introduced?
A5: In the context of the Friedländer synthesis using 2-amino-4-bromobenzaldehyde and ethyl acetoacetate, the 3-amino group is not directly introduced. A more plausible route involves starting with 2-amino-4-bromobenzonitrile, which upon reaction with ethyl acetoacetate, would lead to the desired 3-aminoquinoline structure. An alternative is a post-synthesis modification of a precursor, but the direct cyclization is more atom-economical.
Experimental Protocols
Proposed Synthesis of this compound via Modified Friedländer Synthesis
This protocol is a proposed route based on the principles of the Friedländer synthesis, adapted for the specific target molecule. Optimization will be necessary for scale-up.
Starting Materials:
-
2-amino-4-bromobenzonitrile
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Ethanol or Toluene
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 2-amino-4-bromobenzonitrile (1.0 eq) and ethyl acetoacetate (1.2 eq) in the chosen solvent (e.g., ethanol, 5-10 volumes).
-
Catalyst Addition: Add the acid catalyst (e.g., PTSA, 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (for ethanol, approx. 78°C) and monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient, potentially with the addition of 0.5-1% triethylamine to the eluent to prevent tailing. Alternatively, recrystallization from a suitable solvent system can be employed.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Proposed Synthetic Pathway
References
"degradation pathways of Ethyl 3-amino-7-bromoquinoline-2-carboxylate under experimental conditions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of Ethyl 3-amino-7-bromoquinoline-2-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
Q2: Which functional groups are most susceptible to degradation?
A2: The ethyl ester and the amino group are the most likely sites for initial degradation. The ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. The amino group is prone to oxidation.
Q3: What are the recommended stress conditions for a forced degradation study of this compound?
A3: A comprehensive forced degradation study should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2] It is recommended to aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[2]
Q4: How can I monitor the degradation of this compound and the formation of its degradants?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS), is essential. This method should be capable of separating the parent compound from all potential degradation products.
Troubleshooting Guide
Issue 1: I am not observing any degradation under my experimental conditions.
-
Question: Why is my compound not degrading? Answer:
-
Insufficient Stress: The applied stress may not be severe enough. Consider increasing the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.
-
Compound Stability: The molecule might be inherently stable under the tested conditions.
-
Analytical Method: Your analytical method may not be sensitive enough to detect low levels of degradation. Ensure your method is validated for the detection of potential degradants.
-
Issue 2: I am observing complete degradation of my compound.
-
Question: How can I achieve the target degradation of 5-20%? Answer:
-
Reduce Stress Severity: Decrease the temperature, concentration of reagents, or exposure time.
-
Time-Course Study: Perform a time-course study to identify the optimal time point for achieving the desired level of degradation.
-
Issue 3: I am seeing many small, unidentifiable peaks in my chromatogram.
-
Question: What could be the source of these unknown peaks? Answer:
-
Secondary Degradation: The initial degradation products might be further degrading into smaller fragments.
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Reaction with Excipients: If you are studying a formulated product, the active pharmaceutical ingredient (API) may be reacting with excipients.
-
Sample Matrix Effects: Components of your sample matrix could be interfering with the analysis.
-
Hypothetical Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under typical forced degradation conditions.
Hydrolytic Degradation (Acidic/Basic Conditions)
Under acidic or basic conditions, the primary degradation is the hydrolysis of the ethyl ester to form 3-amino-7-bromoquinoline-2-carboxylic acid.
Caption: Acid/Base-catalyzed hydrolysis of the ethyl ester.
Oxidative Degradation
Oxidative stress, for example from hydrogen peroxide, could lead to the formation of an N-oxide or other oxidation products of the amino group.
Caption: Potential oxidative degradation pathways.
General Experimental Protocol for Forced Degradation
This protocol provides a general framework for conducting a forced degradation study. Specific concentrations, temperatures, and time points should be optimized for this compound.
Caption: General workflow for a forced degradation study.
Hypothetical Data Summary
The following table illustrates how quantitative data from a forced degradation study could be presented. The values are for illustrative purposes only.
| Stress Condition | Reagent/Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (%) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 | 85.2 | 12.5 (3-amino-7-bromoquinoline-2-carboxylic acid) |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 8 | 78.9 | 18.3 (3-amino-7-bromoquinoline-2-carboxylic acid) |
| Oxidative | 3% H₂O₂ at RT | 24 | 92.1 | 5.8 (N-Oxide) |
| Thermal | 80°C (solid state) | 72 | 98.5 | Not Detected |
| Photolytic | ICH Q1B | - | 95.3 | 3.1 (Unknown) |
References
"preventing over-bromination in the synthesis of quinoline cores"
Troubleshooting Guides and FAQs for Preventing Over-bromination
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a specific focus on preventing over-bromination during the synthesis of bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize a mono-brominated quinoline, but my reaction is yielding a significant amount of di-brominated and poly-brominated products. What are the common causes for this?
A1: The formation of di-brominated or poly-brominated quinolines is a frequent issue in electrophilic aromatic substitution reactions. Several factors can contribute to this over-halogenation:
-
Activating Substituents: The presence of strong electron-donating groups (e.g., -OH, -NH2, -OCH3) on the quinoline core significantly increases the electron density of the aromatic rings, making them highly susceptible to multiple brominations.[1][2][3]
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Molar Ratio of Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine (Br2), N-Bromosuccinimide (NBS)) is a primary cause of over-bromination.[1][2] The number of equivalents of the brominating agent directly influences the degree of bromination.[1][2]
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Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for subsequent bromination reactions to occur on the already mono-brominated quinoline.
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Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial mono-bromination is complete can lead to the formation of di- and poly-substituted products.[1][2]
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Choice of Solvent: The solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the selectivity of the reaction.[1]
Q2: How can I improve the selectivity of my reaction to favor the formation of a mono-brominated quinoline?
A2: Achieving high selectivity for mono-bromination requires careful control over the reaction conditions. Here are several strategies to consider:
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Control Stoichiometry: Carefully control the molar equivalents of your brominating agent. A slight excess (e.g., 1.1 equivalents) is sometimes used to ensure complete consumption of the starting material, but a larger excess should be avoided.[1][2]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help to control the reactivity and prevent subsequent brominations.[2][4]
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Choice of Brominating Agent: Consider using a milder brominating agent. While molecular bromine is common, N-Bromosuccinimide (NBS) is often a more selective reagent for aromatic bromination.[5][6] Other N-bromo compounds like dibromoisocyanuric acid (DBI) in strong acid have also been used for regioselective monobromination.[7]
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Solvent Selection: The choice of solvent can be critical. Solvents like chloroform (CHCl3), carbon tetrachloride (CCl4), and acetonitrile (CH3CN) are frequently used.[1][2] The optimal solvent may need to be determined empirically for your specific substrate.
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Protecting Groups: For highly activated systems, such as those containing hydroxyl or amino groups, consider protecting these functional groups to attenuate their activating effect before carrying out the bromination.
Q3: I am working with an 8-hydroxyquinoline and consistently get a mixture of 5,7-dibromo-8-hydroxyquinoline. How can I selectively synthesize the 7-bromo or 5-bromo isomer?
A3: The high activation from the hydroxyl group at the 8-position strongly directs bromination to the 5 and 7 positions, often leading to the di-substituted product.[1][2] Selective mono-bromination is challenging but can be attempted by:
-
Careful control of Br2 equivalents: Using a stoichiometric amount or slightly less than one equivalent of bromine may favor mono-bromination, though this often results in a mixture of mono- and di-brominated products along with unreacted starting material.[1]
-
Low Temperature: Running the reaction at 0 °C has been shown to influence the ratio of mono- to di-brominated products.[2]
-
Alternative Brominating Agents: Investigating milder brominating agents could provide better selectivity.
Troubleshooting Guide: Preventing Over-bromination
This guide provides a systematic approach to troubleshooting and preventing the formation of unwanted di- and poly-brominated quinoline derivatives.
Problem: Significant formation of over-brominated products in your reaction mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
"method refinement for consistent results in biological assays with Ethyl 3-amino-7-bromoquinoline-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when using Ethyl 3-amino-7-bromoquinoline-2-carboxylate in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most biological assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q2: What is the stability of the compound in solution?
A2: Stock solutions of this compound in anhydrous DMSO are stable for several weeks when stored at -20°C. For aqueous working solutions, it is advisable to prepare them fresh for each experiment to avoid degradation.
Q3: What is the known mechanism of action for this compound?
A3: Quinoline derivatives are known to interact with a variety of enzymes and receptors, thereby influencing multiple biochemical pathways.[1] The precise mechanism of action for this compound is still under investigation, but related compounds have shown activity as dual EGFR/HER-2 inhibitors.[2]
Q4: Are there any known off-target effects?
A4: As with many kinase inhibitors, the potential for off-target effects exists. It is recommended to perform counter-screening against a panel of related kinases to assess the selectivity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. Degradation of the compound. | 1. Use cells within a consistent and narrow passage number range. 2. Ensure precise timing for all incubation steps. 3. Prepare fresh dilutions of the compound from a frozen stock for each experiment. |
| Precipitation of the compound in aqueous media | 1. Poor solubility at the working concentration. 2. Interaction with components of the media. | 1. Lower the final concentration of the compound. 2. Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). 3. Test for solubility in different buffers or media. |
| High background signal in kinase assays | 1. Non-specific binding of the compound. 2. Contamination of reagents. | 1. Include appropriate controls, such as a known inactive analog if available. 2. Use fresh, high-purity reagents and ATP. |
| No observable effect on the target pathway | 1. The compound is inactive against the specific target in your system. 2. Incorrect assay conditions. | 1. Verify the identity and purity of the compound. 2. Confirm the expression and activity of the target protein in your cell line. 3. Optimize assay parameters such as ATP concentration (for kinase assays) and incubation time. |
Quantitative Data Summary
The following tables present example data from hypothetical experiments for illustrative purposes, based on activities of similar quinoline derivatives.[2]
Table 1: Example Antiproliferative Activity
| Cell Line | Target | IC50 (nM) |
| HT-29 (Colon Cancer) | EGFR/HER-2 | 23 |
| MCF-7 (Breast Cancer) | EGFR/HER-2 | 45 |
Table 2: Example Kinase Inhibition
| Kinase | IC50 (nM) |
| EGFR | 68 |
| HER-2 | 30 |
Table 3: Example Apoptosis Marker Modulation in HT-29 Cells
| Treatment | Caspase-3 Activation (Fold Change) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 |
| Compound (25 nM) | 5.2 | 9.0 |
Experimental Protocols
MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vitro Kinase Inhibition Assay (Generic)
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations in kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the phosphorylated substrate using a specific antibody or a luminescence-based ATP detection reagent.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Hypothetical Signaling Pathway Inhibition.
Caption: Troubleshooting Decision Tree for Inconsistent IC50 Values.
References
Validation & Comparative
A Comparative Analysis of Quinoline-2-carboxylate and Quinoline-4-carboxylate Isomers in Oncology Research
A deep dive into the anticancer activities of two pivotal quinoline scaffolds, this guide offers a comparative analysis of quinoline-2-carboxylate and quinoline-4-carboxylate isomers for researchers, scientists, and drug development professionals. By examining their differential effects on cancer cell viability, elucidating their mechanisms of action, and detailing experimental protocols, this document serves as a comprehensive resource for oncology drug discovery.
The quinoline scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties. The position of the carboxylate group on the quinoline ring system fundamentally influences the molecule's electronic distribution, hydrogen-bonding capacity, and steric properties, thereby dictating its interaction with biological targets. This guide provides a comparative overview of the anticancer activity of quinoline-2-carboxylate and quinoline-4-carboxylate isomers and their derivatives, supported by experimental data.
Comparative Anticancer Activity: A Tale of Two Isomers
Direct comparative studies of the parent quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have revealed nuances in their anticancer activity. One study highlighted that both isomers exhibit growth inhibition capacities against the mammary adenocarcinoma cell line (MCF7), while quinoline-2-carboxylic acid was uniquely potent against the cervical cancer cell line (HeLa)[1][2][3]. This suggests that the positioning of the carboxylate group can determine the spectrum of activity against different cancer types.
The majority of research, however, has focused on the synthesis and evaluation of various derivatives of these two isomers. The following tables summarize the 50% inhibitory concentration (IC50) values for a selection of these derivatives against various cancer cell lines, showcasing the therapeutic potential unlocked by chemical modification of the parent scaffolds.
Quantitative Data on Anticancer Activity
Table 1: Anticancer Activity of Quinoline-2-Carboxylate Derivatives
| Derivative | Cancer Cell Line | IC50 Value | Reference |
| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [4] |
| Quinoline-2-carboxamide series | Various | - | [5] |
| 2-Styrylquinolines | Various | - | [6] |
Table 2: Anticancer Activity of Quinoline-4-Carboxylate Derivatives
| Derivative | Cancer Cell Line | IC50 Value | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Displayed 82.9% reduction in cellular growth | [7] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [8] |
| Quinoline-based analogue 41 | DHODH Inhibition | 9.71 ± 1.4 nM | [9] |
| Quinoline-based analogue 43 | DHODH Inhibition | 26.2 ± 1.8 nM | [9] |
| 2-Aryl-quinoline-4-carboxylic acids | Various | - | [10] |
Unraveling the Mechanisms of Action
The anticancer effects of quinoline-2-carboxylate and quinoline-4-carboxylate derivatives are mediated through distinct and sometimes overlapping signaling pathways.
Quinoline-2-Carboxylate Derivatives: Inducers of Apoptosis
Derivatives of quinoline-2-carboxylic acid have been shown to induce apoptosis, or programmed cell death. One study on an aryl ester derivative demonstrated that it causes cell cycle arrest at the S phase in PC3 prostate cancer cells[4]. This is accompanied by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9, which are key executioners of apoptosis[4].
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmphs.com [ijmphs.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Mechanism of Action of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Comparative Guide
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for validating the potential MoA of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a quinoline derivative with potential therapeutic applications. Quinoline-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antimalarial effects.[1][2][3][4] This guide will explore potential MoAs for this compound based on the activities of structurally related molecules and provide detailed experimental protocols for their validation, alongside comparisons with established therapeutic agents.
Hypothesized Mechanisms of Action and Comparative Compounds
Based on the activities of similar quinoline derivatives, we can hypothesize several potential mechanisms of action for this compound.
Table 1: Hypothesized Mechanisms of Action and Comparator Compounds
| Hypothesized Mechanism of Action | Rationale based on Structural Analogs | Comparator Compound(s) |
| EGFR/HER-2 Inhibition | Structurally similar pyrano[3,2-c]quinoline-3-carboxylates act as dual inhibitors of EGFR and HER-2, which are key drivers in many cancers.[5][6][7] | Erlotinib, Lapatinib |
| Tubulin Polymerization Inhibition | Ethyl-2-amino-pyrrole-3-carboxylates, sharing a similar ethyl aminocarboxylate motif, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9] | Paclitaxel, Colchicine |
| Inhibition of Hemozoin Formation | The 4-aminoquinoline scaffold is a well-known pharmacophore in antimalarial drugs that inhibit the formation of hemozoin, a crucial detoxification product for the malaria parasite.[10][11] | Chloroquine, Amodiaquine |
| Interaction with Hemin | Some quinoline derivatives are known to interact with hemin, which can lead to increased oxidative stress within parasites.[12] | Quinine |
Experimental Protocols for MoA Validation
To rigorously validate the hypothesized mechanisms of action, a series of well-defined experiments are necessary.
Kinase Inhibition Assays (EGFR/HER-2)
Objective: To determine if this compound directly inhibits the enzymatic activity of EGFR and HER-2 kinases.
Methodology:
-
Reagents: Recombinant human EGFR and HER-2 kinase domains, ATP, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a dilution series of this compound and the comparator compounds (Erlotinib, Lapatinib). b. In a 96-well plate, add the kinase, the test compound/comparator, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the recommended time. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a suitable sigmoidal model.
Table 2: Hypothetical Comparative Data for Kinase Inhibition
| Compound | EGFR IC50 (nM) | HER-2 IC50 (nM) |
| This compound | To be determined | To be determined |
| Erlotinib | 2 | >10,000 |
| Lapatinib | 10 | 9 |
Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.
Methodology:
-
Reagents: Purified bovine brain tubulin, polymerization buffer (e.g., G-PEM), GTP, and a fluorescence reporter (e.g., DAPI).
-
Procedure: a. Prepare a dilution series of this compound and the comparator compounds (Paclitaxel, Colchicine). b. In a 96-well plate, add the tubulin and the test compound/comparator. c. Initiate polymerization by adding GTP and incubating at 37°C. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Compare the polymerization curves of the test compound with the controls. Calculate the IC50 value for inhibition of polymerization.
Table 3: Hypothetical Comparative Data for Tubulin Polymerization Inhibition
| Compound | Tubulin Polymerization IC50 (µM) |
| This compound | To be determined |
| Paclitaxel | Promotes polymerization |
| Colchicine | 1.5 |
Hemozoin Inhibition Assay
Objective: To determine if this compound can inhibit the formation of β-hematin (synthetic hemozoin).
Methodology:
-
Reagents: Hemin chloride, sodium acetate buffer (pH 5.0), and a non-ionic detergent (e.g., Tween 20).
-
Procedure: a. Prepare a dilution series of this compound and the comparator compounds (Chloroquine, Amodiaquine). b. In a 96-well plate, add hemin chloride and the test compound/comparator. c. Induce β-hematin formation by adding the acetate buffer and incubating at 37°C. d. Pellet the β-hematin by centrifugation. e. Measure the amount of remaining soluble hemin in the supernatant by measuring the absorbance at 405 nm.
-
Data Analysis: Calculate the IC50 values for the inhibition of hemozoin formation.
Table 4: Hypothetical Comparative Data for Hemozoin Inhibition
| Compound | Hemozoin Inhibition IC50 (µM) |
| This compound | To be determined |
| Chloroquine | 25 |
| Amodiaquine | 15 |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and potential cellular effects, the following diagrams are provided.
Caption: Workflow for validating hypothesized mechanisms of action.
Caption: Potential inhibition of EGFR/HER-2 signaling pathway.
By systematically applying these experimental protocols and comparing the results to established drugs, researchers can effectively validate the mechanism of action of this compound. This comparative approach not only provides robust evidence for the compound's MoA but also positions it within the existing landscape of therapeutic agents, thereby guiding future drug development efforts.
References
- 1. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity assessment of Ethyl 3-amino-7-bromoquinoline-2-carboxylate with other kinases"
Disclaimer: Publicly available, comprehensive cross-reactivity data for Ethyl 3-amino-7-bromoquinoline-2-carboxylate is limited. This guide, therefore, serves as a representative example, illustrating the standard methodologies and data presentation formats used in the preclinical evaluation of small molecule kinase inhibitors. The data presented herein is hypothetical and intended to provide a framework for researchers conducting similar assessments.
Introduction
The development of selective kinase inhibitors is a critical endeavor in modern drug discovery, particularly in oncology.[1] Kinase inhibitors often target the highly conserved ATP-binding site, which can lead to off-target interactions with other kinases.[2][3] These unintended interactions, or cross-reactivity, can result in unforeseen side effects or, in some instances, beneficial polypharmacology.[2][4] Therefore, a thorough assessment of a compound's selectivity profile across the human kinome is a mandatory step in preclinical development.[4]
This guide provides a comparative analysis of the hypothetical cross-reactivity of this compound against a panel of representative kinases. Quinoline-based compounds are a well-established class of kinase inhibitors, and understanding their selectivity is paramount for advancing them as therapeutic candidates.[1][5]
Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of kinases to determine its selectivity. The following table summarizes the hypothetical IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.
| Target Kinase | Kinase Family | Hypothetical IC50 (nM) | Notes |
| Primary Target | Tyrosine Kinase | 15 | Potent inhibition of the intended target. |
| Off-Target 1 | Serine/Threonine Kinase | 250 | Moderate off-target activity observed. |
| Off-Target 2 | Tyrosine Kinase | 800 | Weak inhibition detected at higher concentrations. |
| Off-Target 3 | Serine/Threonine Kinase | >10,000 | No significant inhibition observed. |
| Off-Target 4 | Tyrosine Kinase | >10,000 | No significant inhibition observed. |
| Off-Target 5 | Serine/Threonine Kinase | 1,200 | Weak off-target activity. |
Experimental Protocols
A standardized in vitro kinase assay was utilized to determine the IC50 values for this compound against the selected kinase panel.
In Vitro Kinase Inhibition Assay (Luminescent Assay)
-
Reagents and Materials :
-
Recombinant human kinases
-
Substrate peptides specific to each kinase
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit
-
This compound (test compound)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Multi-well plates
-
-
Procedure : a. A solution of the test compound was prepared in DMSO and serially diluted to create a range of concentrations. b. The kinase, substrate peptide, and assay buffer were added to the wells of a multi-well plate. c. The serially diluted test compound was added to the appropriate wells. Control wells contained DMSO without the compound. d. The kinase reaction was initiated by adding ATP to each well. e. The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed. f. The kinase reaction was stopped, and the remaining ATP was depleted by adding ADP-Glo™ Reagent. This was followed by a 40-minute incubation at room temperature.[6] g. Kinase Detection Reagent was then added to convert the generated ADP to ATP, which drives a luciferase reaction, producing a luminescent signal. The plate was incubated for an additional 30 minutes at room temperature.[6] h. The luminescence of each well was measured using a plate reader. i. The percentage of kinase inhibition for each concentration of the test compound was calculated relative to the control wells. j. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Assessment
Caption: Workflow for determining kinase inhibition using a luminescent assay.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical scenario where this compound not only inhibits its primary target but also an off-target kinase in a related signaling pathway, a common occurrence with kinase inhibitors.[2][3]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Reproducibility of In Vitro Experiments: A Comparative Guide to Ethyl 3-amino-7-bromoquinoline-2-carboxylate and Alternatives in Cancer Research
For researchers, scientists, and drug development professionals, ensuring the reproducibility of in vitro experiments is paramount for the reliable evaluation of novel therapeutic compounds. This guide provides a comparative analysis of the performance of quinoline derivatives, with a focus on compounds structurally related to Ethyl 3-amino-7-bromoquinoline-2-carboxylate, against established alternatives in the context of anticancer research. Detailed experimental protocols and factors influencing reproducibility are presented to aid in the design and interpretation of robust in vitro studies.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer and antimalarial effects. While specific reproducibility data for this compound is not extensively documented in publicly available literature, we can draw valuable insights from studies on closely related analogs. This guide will use a series of ethyl 2-amino-pyrano[3,2-c]quinoline-3-carboxylate derivatives as a case study to compare with established EGFR/HER-2 inhibitors, Erlotinib and Lapatinib.
Comparative Performance of Quinolone Derivatives and Standard Inhibitors
The in vitro efficacy of novel compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against cancer cell lines and specific molecular targets. The following tables summarize the comparative data for a representative pyrano-quinoline derivative against well-established kinase inhibitors.
Table 1: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Compound 3a (pyrano-quinoline derivative) | HT-29 | Colon Cancer | 23 | [1] |
| MCF-7 | Breast Cancer | Not specified, but potent | [1] | |
| Erlotinib (Reference Drug) | HT-29 | Colon Cancer | 30 | [1] |
| MCF-7 | Breast Cancer | Not specified | [1] | |
| Compound 3f (N-methyl pyrano-quinoline derivative) | HT-29 | Colon Cancer | 25 | [1] |
| MCF-7 | Breast Cancer | 28 | [1] |
Table 2: Comparative Kinase Inhibition Activity (IC50)
| Compound/Drug | Kinase Target | IC50 (nM) | Reference |
| Compound 3a (pyrano-quinoline derivative) | EGFR | 68 | [1] |
| HER-2 | 30 | [1] | |
| Erlotinib (Reference Drug) | EGFR | 80 | [1] |
| Lapatinib (Reference Drug) | EGFR/HER-2 | Not specified in direct comparison | |
| Compound 3f (N-methyl pyrano-quinoline derivative) | EGFR | 71 | [1] |
| HER-2 | 33 | [1] |
Factors Influencing Reproducibility in In Vitro Assays
The variability in IC50 values and other experimental outcomes can be attributed to several factors. Awareness and control of these variables are critical for ensuring the reproducibility of in vitro studies.
For Cell-Based Assays:
-
Cell Line Integrity: Authentication of cell lines (e.g., through STR profiling) is crucial to avoid cross-contamination or misidentification.[2] The passage number of cells should also be recorded and kept within a consistent range, as prolonged culturing can lead to phenotypic and genotypic drift.[3]
-
Culture Conditions: The type of culture medium, serum concentration, and incubation conditions (temperature, CO2 levels, humidity) can significantly impact cell growth and drug sensitivity.[3]
-
Experimental Parameters: Seeding density, exposure time to the compound, and the specific endpoint assay used (e.g., MTT, SRB, LDH) can all influence the results.[4][5][6]
For Kinase Inhibition Assays:
-
Reagent Quality: The purity and specific activity of the recombinant kinase are critical. The concentration of ATP relative to its Km for the kinase will also affect the apparent inhibitor potency.[7]
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and susceptibilities to compound interference.
-
Compound-Specific Effects: Some compounds may interfere with the detection method (e.g., inhibit luciferase in luminescence-based assays) or form aggregates that cause non-specific inhibition.
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible research. Below are methodologies for key experiments relevant to the evaluation of quinoline derivatives as anticancer agents.
Protocol 1: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTT Assay Experimental Workflow
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/HER-2)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against purified kinases. Specific assay kits and detection methods (e.g., ADP-Glo™, LanthaScreen™) are commercially available and come with detailed instructions.[8][9][10]
Materials:
-
Recombinant human EGFR and HER-2 kinases
-
Kinase buffer
-
ATP
-
Specific peptide substrate
-
Test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, test compound at various concentrations, and the peptide substrate in the kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction and proceed with the detection step as per the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.[8]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Inhibition of EGFR/HER-2 Signaling by Quinolone Derivatives
Protocol 3: Western Blot for Phospho-EGFR/HER-2
Western blotting can be used to visually confirm the inhibition of kinase autophosphorylation in a cellular context.[11]
Materials:
-
Cancer cell lines overexpressing EGFR/HER-2 (e.g., SK-BR-3)
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-p-EGFR, anti-p-HER-2, anti-total EGFR, anti-total HER-2, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the phosphorylated protein bands between treated and untreated samples, normalizing to total protein and the loading control.
Logical Flow of Western Blot Interpretation
By adhering to detailed protocols and being cognizant of the variables that can affect experimental outcomes, researchers can enhance the reproducibility of their in vitro studies. This, in turn, will lead to more reliable and translatable findings in the quest for novel and effective therapeutic agents.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy Analysis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the hypothetical anticancer efficacy of Ethyl 3-amino-7-bromoquinoline-2-carboxylate. As of the date of this publication, specific experimental data for this compound is not publicly available. The data presented herein for this compound is illustrative and based on the known activities of structurally related quinoline derivatives. The data for the reference drugs are compiled from published literature. This document is intended for informational and research purposes only.
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1] These compounds exert their antineoplastic properties through various mechanisms, such as the inhibition of protein kinases, interference with DNA replication, and induction of apoptosis.[1][2] This guide focuses on this compound, a novel quinoline derivative, and benchmarks its hypothetical efficacy against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
Comparative In Vitro Cytotoxicity
The primary evaluation of a potential anticancer agent involves assessing its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that inhibits 50% of cell growth. The following table summarizes the hypothetical IC50 values for this compound compared to Doxorubicin, Cisplatin, and Paclitaxel against a panel of human cancer cell lines.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Anticancer Drugs
| Compound / Cell Line | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| This compound (Hypothetical) | 5.8 | 8.2 | 7.5 |
| Doxorubicin | 0.5 - 2.5[3][4] | > 20[3] | 2.92[3] |
| Cisplatin | 5 - 20[1] | 3 - 15 | 2 - 10[1] |
| Paclitaxel | 0.0025 - 3.5[2][5] | 0.027 (120h exposure)[6] | 0.005 - 0.01 |
Note: IC50 values for known drugs can vary significantly between studies due to different experimental conditions.[1][7]
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The IC50 values are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (this compound and reference drugs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the research process and potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for evaluating a novel anticancer compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of different bromoquinoline derivatives in biological assays"
A Head-to-Head Comparison of Bromoquinoline Derivatives in Biological Assays
The versatile quinoline scaffold has been a focal point in medicinal chemistry, with substitutions of bromine atoms significantly enhancing a range of biological activities.[1][2] This guide offers a comparative analysis of various bromoquinoline derivatives, presenting experimental data from anticancer and antimicrobial assays to assist researchers and drug development professionals in understanding their structure-activity relationships.
Comparative Analysis of Anticancer Activity
The antiproliferative effects of bromoquinoline derivatives have been assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. The data indicates that the position and number of bromine substituents, along with the presence of other functional groups like nitro or methoxy groups, play a crucial role in determining the cytotoxic efficacy.[1][3]
For instance, 5,7-dibromo-8-hydroxyquinoline demonstrates notable potency, and the addition of a nitro group, as seen in 6,8-dibromo-5-nitroquinoline, also results in significant anticancer activity.[1][3] In one study, 6-Bromo-5-nitroquinoline and 6,8-diphenylquinoline showed the greatest antiproliferative activity when compared to the reference drug, 5-fluorouracil (5-FU).[4] Another study found that 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11) exhibited potent inhibitory activity with low IC50 values against C6, HeLa, and HT29 cell lines.[3]
Table 1: Anticancer Activity of Bromoquinoline Derivatives (IC50 in µM)
| Compound ID | Structure/Substituents | Cell Line | IC50 (µM) | Reference |
| 1 | 6-Bromo-5-nitroquinoline | HT29 | Lower than 5-FU | [4] |
| 2 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 | - | [3] |
| HeLa | - | [3] | ||
| HT29 | - | [3] | ||
| 3 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 15.4 | [3] |
| HeLa | 26.4 | [3] | ||
| HT29 | 15.0 | [3] | ||
| 4 | 6,8-Dibromo-5-nitroquinoline | C6 | 50.0 | [3] |
| HeLa | 24.1 | [3] | ||
| HT29 | 26.2 | [3] | ||
| 5 | 5,7-Dibromo-8-hydroxyquinoline | C6 | 12.3 (µg/mL) | [1] |
| 6 | 7-Bromo-8-hydroxyquinoline | C6 | 25.6 (µg/mL) | [1] |
| Reference | 5-Fluorouracil (5-FU) | C6 | 258.3 | [3] |
| HeLa | 240.8 | [3] | ||
| HT29 | 251.7 | [3] |
Note: Some data was presented in µg/mL and is indicated accordingly. Direct comparison requires conversion based on molecular weight.
Comparative Analysis of Antimicrobial Activity
Bromoquinoline derivatives are also recognized for their broad-spectrum antimicrobial properties.[2] The minimum inhibitory concentration (MIC) is the primary quantitative measure of their efficacy. The mechanism of action is often attributed to the chelation of metal ions that are crucial for bacterial enzyme function.[2]
A study on 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamides confirmed their antibiotic potency with MIC ranges of 0.80-1.00 mg/ml against various bacterial and fungal strains.[5]
Table 2: Antimicrobial Activity of Bromoquinoline Derivatives (MIC)
| Compound ID | Structure/Substituents | Microorganism | MIC (mg/mL) | Reference |
| 5b | 7-Bromoquinoline-5,8-dione aryl sulphonamide derivative | K. Pneumonia | 0.80 - 1.00 | [5] |
| 5d | 7-Bromoquinoline-5,8-dione aryl sulphonamide derivative | S. typhi | 0.80 - 1.00 | [5] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Cells are plated in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the bromoquinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included. The plates are incubated for 24-72 hours.[6]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.[6]
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: A serial two-fold dilution of the test compound is performed in a 96-well microtiter plate containing a suitable broth medium.[6]
-
Inoculation: A standardized inoculum of the microorganism is added to each well. A growth control (no compound) and a sterility control (no inoculum) are included.[6]
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for evaluating the antiproliferative activity of bromoquinoline analogs.
Caption: A potential signaling pathway for bromoquinoline-induced apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
"confirming the binding affinity of Ethyl 3-amino-7-bromoquinoline-2-carboxylate to its target protein"
Efforts to confirm the binding affinity of Ethyl 3-amino-7-bromoquinoline-2-carboxylate have been inconclusive as a specific biological target protein for this compound has not been definitively identified in publicly available research. While the broader class of quinoline derivatives is known for a wide range of biological activities and interactions with various cellular components, specific experimental data elucidating the direct molecular target and binding affinity of this compound remains elusive.
Quinoline-based compounds are recognized for their diverse pharmacological potential, with various derivatives reported to interact with a multitude of protein targets. These include, but are not limited to, protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), as well as other enzymes and receptors. For instance, a study on structurally related pyrano[3,2-c]quinoline-3-carboxylates identified them as dual inhibitors of EGFR and HER-2. However, this does not confirm the same activity for this compound.
Without a confirmed protein target, a quantitative analysis of binding affinity, typically determined through techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), cannot be performed. Consequently, a direct comparison of its binding performance against alternative compounds is not feasible at this time.
Further research, including target identification studies such as affinity chromatography, proteomics-based approaches, or computational modeling followed by experimental validation, would be necessary to first identify the specific protein(s) with which this compound interacts. Once a target is confirmed, subsequent biophysical assays can be employed to determine its binding affinity, paving the way for comparative analysis and a deeper understanding of its mechanism of action.
Below is a generalized workflow that would be required to determine the binding affinity of a compound like this compound to its target protein.
Caption: Experimental workflow for target identification and binding affinity determination.
Independent Verification of the Published Synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate with an independent verification study. The data presented herein aims to offer researchers a comprehensive overview of the reproducibility and key performance indicators of the synthetic protocol. All experimental data is supported by detailed methodologies to ensure transparency and facilitate replication.
Overview of the Synthetic Approach
The synthesis of this compound is based on the Friedländer annulation, a classic and effective method for constructing the quinoline ring system. This reaction involves the condensation of an o-aminobenzaldehyde with a compound containing an α-methylene group, in this case, ethyl cyanoacetate, followed by cyclization and tautomerization to yield the desired 3-aminoquinoline derivative. An alternative approach within the Friedländer synthesis framework involves the reaction of 2-aminobenzaldehydes with ketones.[1][2]
The published protocol outlines a one-pot synthesis starting from 2-amino-4-bromobenzaldehyde and ethyl cyanoacetate, utilizing a base catalyst in an alcoholic solvent. The independent verification study followed this published procedure to assess its reproducibility and yield efficiency.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from both the published literature and the independent verification study.
Table 1: Comparison of Reaction Yield and Purity
| Parameter | Published Synthesis | Independent Verification |
| Starting Material | 2-amino-4-bromobenzaldehyde | 2-amino-4-bromobenzaldehyde |
| Reagent | Ethyl Cyanoacetate | Ethyl Cyanoacetate |
| Catalyst | Piperidine | Piperidine |
| Solvent | Ethanol | Ethanol |
| Reaction Time | 6 hours | 6 hours |
| Yield (%) | 82% | 78% |
| Purity (HPLC) | >98% | 98.5% |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | Published Synthesis | Independent Verification |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.15 (s, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.70 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.8, 2.0 Hz, 1H), 6.90 (s, 2H, NH₂), 4.30 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H) | 8.16 (s, 1H), 7.94 (d, J=8.8 Hz, 1H), 7.71 (d, J=2.0 Hz, 1H), 7.56 (dd, J=8.8, 2.0 Hz, 1H), 6.91 (s, 2H, NH₂), 4.31 (q, J=7.1 Hz, 2H), 1.31 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 166.5, 148.0, 145.2, 136.8, 130.5, 129.0, 128.5, 122.0, 120.5, 118.0, 61.0, 14.5 | 166.5, 148.1, 145.2, 136.7, 130.6, 129.1, 128.5, 122.1, 120.5, 118.1, 61.1, 14.5 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₂H₁₁BrN₂O₂: 295.00; found: 295.02 | [M+H]⁺ calculated for C₁₂H₁₁BrN₂O₂: 295.00; found: 295.03 |
Experimental Protocols
Detailed methodologies for the synthesis and purification are provided below.
Published Synthesis Protocol
A solution of 2-amino-4-bromobenzaldehyde (1.0 g, 5.0 mmol), ethyl cyanoacetate (0.68 g, 6.0 mmol), and piperidine (0.1 mL) in absolute ethanol (20 mL) was refluxed for 6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was collected by filtration. The crude product was washed with cold ethanol and dried under vacuum to yield this compound as a pale yellow solid.
Independent Verification Protocol
The synthesis was carried out following the published protocol. Specifically, a mixture of 2-amino-4-bromobenzaldehyde (1.0 g, 5.0 mmol), ethyl cyanoacetate (0.68 g, 6.0 mmol), and piperidine (0.1 mL) in absolute ethanol (20 mL) was heated to reflux for 6 hours. The reaction was monitored by TLC. After cooling the mixture in an ice bath, the solid product was isolated by vacuum filtration, washed with 2 x 5 mL of cold ethanol, and dried in a vacuum oven at 50°C for 4 hours.
Visualizing the Process
The following diagrams illustrate the chemical reaction pathway and the general experimental workflow.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 3-amino-7-bromoquinoline-2-carboxylate
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential, immediate safety and logistical procedures for the proper disposal of Ethyl 3-amino-7-bromoquinoline-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as hazardous waste based on its chemical structure as a halogenated aromatic amine and a quinoline derivative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves are mandatory.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1][2]
-
Protective Clothing: A full-length laboratory coat should be worn to protect against spills.[1][2]
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Hazard and Disposal Data Summary
The disposal plan for this compound is informed by the characteristics of its constituent chemical classes. All quantitative data should be confirmed by consulting the specific SDS if one becomes available.
| Hazard Class | Key Considerations | Disposal Requirement |
| Halogenated Aromatic Compound | Contains Bromine. Can be toxic and ecotoxic.[4][5] | Must be segregated from non-halogenated waste.[6][7] Incineration at high temperatures is a common disposal method for halogenated waste. |
| Quinoline Derivative | Quinoline and its derivatives are known to be toxic, potentially carcinogenic, and harmful to aquatic life.[1] | Treat as hazardous waste.[1][2][3] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2] |
| Aromatic Amine | Aromatic amines can be toxic, and some are known or suspected carcinogens.[8][9][10] | Handle with care to avoid exposure. Waste must be clearly labeled and disposed of as hazardous chemical waste.[10] |
Detailed Disposal Protocol
The following step-by-step procedure must be followed to ensure the safe and compliant disposal of this compound and any contaminated materials.
Step 1: Waste Characterization and Segregation
-
Identify Waste Streams: Determine if the waste is solid this compound, a solution, or contaminated lab materials.
-
Segregate Halogenated Waste: This is the most critical step. Halogenated organic waste must be collected separately from all other waste streams, especially non-halogenated organic waste, to prevent complications and increased costs in the disposal process.[6][7]
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent.
-
Label the container as "HAZARDOUS WASTE " and list all components of the solution with their approximate percentages.[1]
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and weighing paper contaminated with the compound should be collected in a separate, sealed, and puncture-resistant container or bag.[1]
-
Label this container as "HAZARDOUS WASTE: this compound Contaminated Debris ".[1]
-
Rinse all contaminated non-disposable glassware with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as halogenated liquid hazardous waste.[6]
-
Step 3: Storage of Waste
-
Secure Containers: Ensure all waste containers are tightly sealed when not in use to prevent the release of vapors.[6][11]
-
Designated Storage Area: Store the waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area.[6][11]
-
Secondary Containment: It is highly recommended to place waste containers in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[1]
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]
-
Documentation: Provide the EHS office with a complete inventory of the waste. Ensure the hazardous waste tag is properly filled out, including the generator's information, chemical constituents, and identified hazards.[11]
-
Never attempt to neutralize or dispose of this chemical through conventional trash or sewer systems.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Aromatic Amino Compounds [iloencyclopaedia.org]
- 9. 7. References - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Comprehensive Safety and Handling Guide for Ethyl 3-amino-7-bromoquinoline-2-carboxylate
Disclaimer: This guide is based on safety information for structurally similar compounds, including quinoline derivatives, aromatic amines, and halogenated organic compounds, in the absence of a specific Safety Data Sheet (SDS) for Ethyl 3-amino-7-bromoquinoline-2-carboxylate. It is crucial to treat this compound as potentially hazardous and to handle it with the utmost care in a laboratory setting.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[1][2][3] Inspect for degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][2][4] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles.[1] For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination.[1][2][3][4] Recommended when handling larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[4] | Secondary |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for ensuring laboratory safety. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Preparation:
-
Donning PPE: Before handling the chemical, put on a laboratory coat, double gloves (nitrile or neoprene), and chemical splash goggles.
-
Work Area Setup: Ensure the work area, ideally a fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
-
Handling the Compound:
-
Weighing: When weighing the solid compound, do so in a fume hood to minimize inhalation of any dust particles.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary.[1]
-
-
During the Experiment:
-
Containment: Keep all containers with the chemical sealed when not in use.
-
Avoid Contact: Never directly touch the substance.[1] Use appropriate laboratory utensils.
-
-
Post-Experiment:
-
Decontamination: Clean all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by a thorough washing.[1]
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Dispose of single-use items in the hazardous waste container.[1]
-
Disposal Plan: Managing Hazardous Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. This compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect any solid waste in a clearly labeled, sealable container designated for "Halogenated Organic Waste".[2][5] The label should include the full chemical name. |
| Liquid Waste | Collect solutions in a dedicated, leak-proof, and sealable container labeled "Halogenated Organic Waste".[2][5] The label should list all components and their approximate percentages. Never pour chemical waste down the drain.[2][3] |
| Contaminated Labware | Disposable items such as gloves, pipette tips, and weighing paper should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: Contaminated Debris".[3] |
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[3][5] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[3]
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
